Biochemical Potency Comparison: RG7112D vs. RG7112 and Nutlin-3a (HTRF Binding Assay)
In a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, RG7112D inhibits the MDM2-p53 interaction with an IC50 of 11 nM. This represents an 8.2-fold improvement in potency over the prototypical inhibitor Nutlin-3a (IC50 = 90 nM). Compared to the clinical candidate RG7112 (HTRF IC50 = 18 nM), RG7112D is approximately 1.6-fold more potent. [1][2][3]
| Evidence Dimension | Inhibition of MDM2-p53 binding (Biochemical) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Nutlin-3a: IC50 = 90 nM; RG7112: IC50 = 18 nM |
| Quantified Difference | 8.2x more potent vs. Nutlin-3a; 1.6x more potent vs. RG7112 |
| Conditions | Cell-free HTRF binding assay |
Why This Matters
For biochemical screening, RG7112D provides a higher affinity MDM2-binding warhead, enabling more sensitive detection of MDM2-p53 disruption or providing a superior scaffold for linker conjugation compared to the original RG7112.
- [1] Adams CM, et al. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer. Cancer Discov. 2023;13(5):1210-1229. View Source
- [2] Tovar C, et al. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models. Cancer Res. 2013;73(8):2587-97. View Source
- [3] Vassilev LT, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
